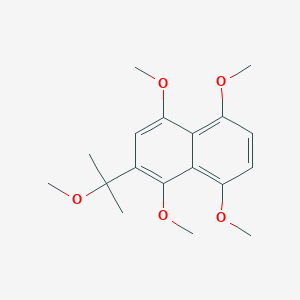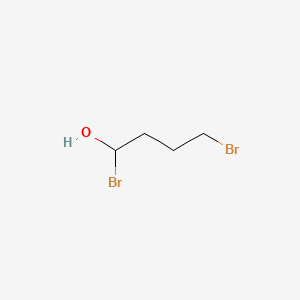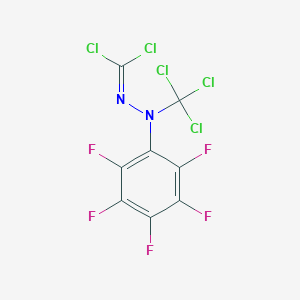
2-Methylbutyl docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutyl docosanoate is an ester compound formed from the reaction between docosanoic acid and 2-methylbutanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is notable for its long carbon chain, which imparts unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbutyl docosanoate typically involves the esterification of docosanoic acid with 2-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
Docosanoic acid+2-Methylbutanol→2-Methylbutyl docosanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction mixture is heated and stirred continuously to maintain uniformity. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylbutyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into docosanoic acid and 2-methylbutanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Docosanoic acid and 2-methylbutanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methylbutyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of fragrances, flavorings, and as a lubricant in various industrial processes.
Wirkmechanismus
The mechanism by which 2-methylbutyl docosanoate exerts its effects involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases, releasing docosanoic acid and 2-methylbutanol, which can then participate in various metabolic pathways. The long carbon chain of the ester allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Methyl docosanoate: An ester formed from docosanoic acid and methanol.
Ethyl docosanoate: An ester formed from docosanoic acid and ethanol.
Butyl docosanoate: An ester formed from docosanoic acid and butanol.
Comparison: 2-Methylbutyl docosanoate is unique due to the presence of a branched alkyl group (2-methylbutyl) compared to the straight-chain alkyl groups in similar compounds. This branching can influence the physical properties, such as melting point and solubility, and can affect the compound’s reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
106719-67-9 |
|---|---|
Molekularformel |
C27H54O2 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
2-methylbutyl docosanoate |
InChI |
InChI=1S/C27H54O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(28)29-25-26(3)5-2/h26H,4-25H2,1-3H3 |
InChI-Schlüssel |
BZOHZRICIZZXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


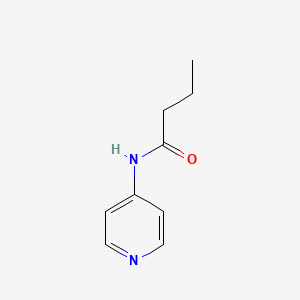
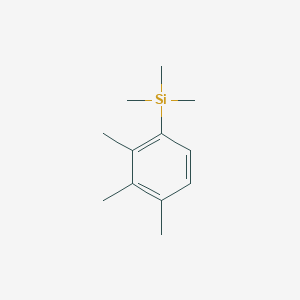
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
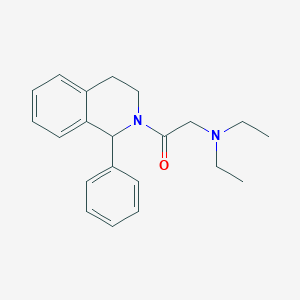
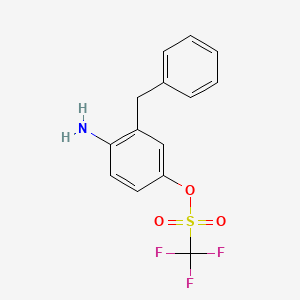
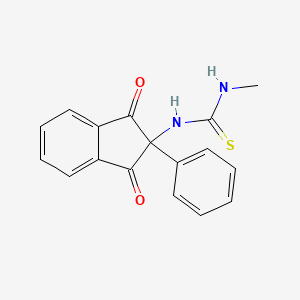
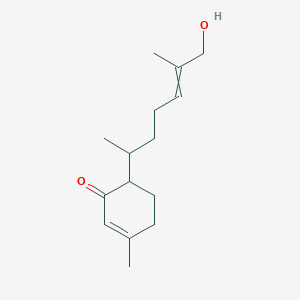

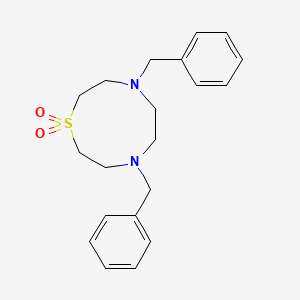
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
